molecular formula C15H8Cl4O3 B3056680 Methyl 2-benzoyl-3,4,5,6-tetrachlorobenzoate CAS No. 7335-83-3

Methyl 2-benzoyl-3,4,5,6-tetrachlorobenzoate

Cat. No.: B3056680
CAS No.: 7335-83-3
M. Wt: 378 g/mol
InChI Key: XUVNJEPHHWUALX-UHFFFAOYSA-N
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Description

Methyl 2-benzoyl-3,4,5,6-tetrachlorobenzoate is an organic compound with the molecular formula C15H8Cl4O3. It is known for its unique structure, which includes a benzoyl group and four chlorine atoms attached to a benzoate ester. This compound is used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-benzoyl-3,4,5,6-tetrachlorobenzoate typically involves the esterification of 2-benzoyl-3,4,5,6-tetrachlorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-benzoyl-3,4,5,6-tetrachlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-benzoyl-3,4,5,6-tetrachlorobenzoate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 2-benzoyl-3,4,5,6-tetrachlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can form hydrogen bonds and hydrophobic interactions with target proteins, while the chlorine atoms may enhance binding affinity through halogen bonding. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to the combination of its benzoyl group and multiple chlorine atoms, which confer unique reactivity and binding properties. This makes it valuable in various research and industrial applications .

Properties

IUPAC Name

methyl 2-benzoyl-3,4,5,6-tetrachlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl4O3/c1-22-15(21)9-8(10(16)12(18)13(19)11(9)17)14(20)7-5-3-2-4-6-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVNJEPHHWUALX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70299722
Record name Methyl 2-benzoyl-3,4,5,6-tetrachlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7335-83-3
Record name NSC132299
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132299
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2-benzoyl-3,4,5,6-tetrachlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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